molecular formula C10H13NO3 B165586 (R)-3-amino-3-(4-methoxyphenyl)propanoic acid CAS No. 131690-57-8

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid

Cat. No. B165586
CAS RN: 131690-57-8
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-SECBINFHSA-N
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Description

“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 131690-57-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is 1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Structural Analysis

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized through various intramolecular and intermolecular interactions, including N-H⋯O and C-H⋯O interactions. These interactions are quantified using Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Venkatesan et al., 2016).

Biocatalytic Synthesis

This compound has been used in the biocatalytic synthesis of precursors of β-substituted-γ-amino acids. Commercial lipases were employed as biocatalysts for efficient synthesis, accepting various aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields (Mukherjee & Martínez, 2011).

Chiral Purity Evaluation

A chiral LC method for evaluating the chiral purity of β-amino-β-(4-methoxyphenyl) propionic acid was developed, using a donor–acceptor (pirkle) column. This method is crucial for determining the enantiomeric purity of such compounds, which is important in pharmaceutical and chemical research (Madhavan et al., 2006).

MOFs Construction

Modified amino acids, including 2-amino-3-(4-aminophenyl)-propionic acid, have been used to construct novel metal-organic frameworks (MOFs). These structures exhibit potential for non-linear optical (NLO) materials due to the inducement of chirality by the modified amino acids (Xie et al., 2007).

Corrosion Inhibition

Compounds related to (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been synthesized and evaluated for their corrosion inhibition properties on mild steel. Such studies are significant for developing new materials with improved corrosion resistance (Gupta et al., 2016).

Phytotoxic and Mutagenic Effects

The phytotoxic and mutagenic effects of derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, have been evaluated using the Triticum test. This research is vital for understanding the environmental and biological impact of such compounds (Jităreanu et al., 2013).

Electrosynthesis

Electrosynthesis has been used for hydrogenation in 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids, demonstrating the versatility of electrosynthesis in chemical transformations (Korotaeva et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350614
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid

CAS RN

131690-57-8
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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